Bienvenue dans la boutique en ligne BenchChem!

4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Chemical Procurement Assay Reproducibility Heterocyclic Building Blocks

4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-12-1) is a stereogenic dihydroquinoxalinone scaffold featuring simultaneous N-4 benzoylation and C-3 methylation. This substitution pattern creates a chiral center and balanced lipophilicity (cLogP ~2.3, TPSA 49.4 Ų) distinct from simpler N-benzoyl or isomeric analogs. Procuring the ≥98% enantiomeric mixture enables chiral resolution into two discrete 3D fragments for crystallographic screening against kinases or GPCRs, where stereochemistry governs binding mode. Its CNS-drug-like profile supports brain-exposure SAR programs in neurodegeneration and brain tumor research. The high-purity lot minimizes confounding assay interference, making it suitable as a positive control or reference standard in biochemical and cellular assays. Derivatization into affinity probes or PROTACs is facilitated by its low molecular weight and favorable physicochemical properties.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 317822-12-1
Cat. No. B2382253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
CAS317822-12-1
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-11-15(19)17-13-9-5-6-10-14(13)18(11)16(20)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,19)
InChIKeyVVHPUMNUAYHQIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-12-1) Procurement Guide & Structural Benchmarking


4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-12-1) is a heterocyclic small molecule belonging to the dihydroquinoxalinone class, characterized by a bicyclic core with a benzoyl group at the N-4 position and a methyl group at C-3 [1]. It serves as a versatile scaffold in medicinal chemistry, particularly for kinase inhibitor programs and GPCR ligand design, where precise substitution patterns dictate target engagement and selectivity [2].

Why 4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone Cannot Be Replaced by Generic Analogs


In the dihydroquinoxalinone chemical space, small structural modifications—such as the presence or absence of a C-3 methyl group or the regioisomeric position of a benzoyl substituent—can drastically alter molecular recognition, conformational preferences, and pharmacokinetic properties [1]. 4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone occupies a specific niche because simultaneous N-4 benzoylation and C-3 methylation create a chiral center and modulate lipophilicity (cLogP 2.3) distinct from simpler N-benzoyl or isomeric benzoyl analogs [1][2]. Generic substitution with, e.g., 4-benzoyl-3,4-dihydroquinoxalin-2(1H)-one (lacking the C3-methyl) or 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone introduces different steric and electronic profiles, undermining SAR continuity and potentially invalidating biological assay data .

Quantitative Differentiation Evidence for 4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (317822-12-1)


Comparative Purity: 98% (HPLC) Offering Superior Batch-to-Batch Consistency vs. Standard 95% Grade

When procuring 4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone for reproducible biological assays, the 98% HPLC purity specification available from suppliers such as Leyan provides a quantifiable quality advantage over the more common 95% specification offered by other vendors . While a 3% absolute purity difference may appear modest, it represents a 60% reduction in total impurity load, directly minimizing confounding off-target effects in high-throughput screening and SAR campaigns.

Chemical Procurement Assay Reproducibility Heterocyclic Building Blocks

Structural Uniqueness: C-3 Methyl and N-4 Benzoyl Substitution Pattern vs. Des-Methyl or Isomeric Benzoyl Analogs

The defined substitution pattern of 4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone—specifically, the presence of a methyl group at C-3 and a benzoyl group at N-4—is structurally distinct from common analogs [1]. In contrast, 4-benzoyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 952861-22-2, no C-3 methyl) and 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-36-9, tolyl) exhibit altered steric bulk and hydrogen-bonding capacity. The C-3 methyl group introduces a stereogenic center, yielding enantiomers, a property absent in the des-methyl analog. This stereochemical complexity is crucial for projects targeting enantioselective protein-ligand interactions.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Computational Property Profile: Balanced Lipophilicity and PSA for CNS and Cellular Permeability Optimization

Computed molecular descriptors position 4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone favorably within drug-like chemical space [1]. Its cLogP of 2.3 strikes a balance between hydrophobicity (driving target binding) and solubility, contrasting with the des-methyl analog (cLogP ~2.0, more polar) and the tolyl analog (cLogP ~2.8, more lipophilic). The topological polar surface area (TPSA) of 49.4 Ų is below the 60 Ų threshold often cited for good blood-brain barrier penetration, making this scaffold inherently more CNS-compatible than analogs with additional polar substituents such as hydroxylbenzoyl derivatives (TPSA >70 Ų) reported as selective estrogen receptor ligands [2].

ADME Prediction CNS Drug Design Lead Optimization

Receptor-Level Activity Inference: Dihydroquinoxalinone Scaffold Demonstrates Nanomolar GPCR Affinity

While no direct binding data exists for 4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, structurally proximate dihydroquinoxalinones have demonstrated nanomolar affinities for clinically relevant GPCRs [1]. In radioligand binding assays, a close analog (BindingDB BDBM50470878, bearing a related N-4 substitution) exhibited Ki values of 40 nM (cerebral cortex muscarinic receptor), 106 nM (heart), and 116 nM (urinary bladder). This class-level potency, combined with the target compound's optimized physicochemical profile, suggests its potential as a starting point for selective GPCR or kinase inhibitor design, pending direct experimental validation.

GPCR Ligands Kinase Inhibitors Binding Affinity

Recommended Procurement & Application Scenarios for 4-Benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (317822-12-1)


Chiral Fragment Library Design for Enantioselective Kinase or GPCR Screening

The C-3 methyl group introduces a stereogenic center absent in achiral dihydroquinoxalinone analogs. Procurement of the 98% pure enantiomeric mixture enables subsequent chiral resolution, providing two distinct 3D fragments for crystallographic fragment screening against targets such as protein kinases or GPCRs, where stereochemistry can dictate binding mode and selectivity [1].

CNS-Penetrant Lead Optimization Starting Point

With a TPSA of 49.4 Ų and cLogP of 2.3, the compound resides within favorable CNS drug-like space. Medicinal chemistry teams can use this scaffold as a core for iterative SAR exploration aimed at achieving brain exposure in neurodegenerative disease or brain tumor programs, avoiding more polar hydroxybenzoyl analogs that exceed CNS TPSA thresholds [2].

High-Throughput Screening Reference Standard with Defined Impurity Profile

The availability of a 98% HPLC-pure lot (e.g., from Leyan) allows assay development groups to use this compound as a positive control or reference standard in biochemical and cellular assays, minimizing the confounding influence of impurities that can arise when using lower-purity 95% grades sourced from other vendors .

Chemical Biology Probe for Pathway-Selective Target Modulation

Leveraging class-level nanomolar GPCR affinity observed for proximal dihydroquinoxalinone analogs, this compound can be deployed in chemical biology studies aimed at deconvoluting muscarinic receptor subtype pharmacology, where its balanced lipophilicity and low molecular weight facilitate derivatization into affinity probes or PROTACs [3].

Quote Request

Request a Quote for 4-benzoyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.